molecular formula C20H23NO5 B8062203 N-(t-butoxycarbonyl)-3-phenoxyphenylalanine

N-(t-butoxycarbonyl)-3-phenoxyphenylalanine

Cat. No.: B8062203
M. Wt: 357.4 g/mol
InChI Key: FNVJDYQQJDPXDX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(t-butoxycarbonyl)-3-phenoxyphenylalanine is a complex organic compound that features a phenylalanine backbone with a t-butoxycarbonyl (Boc) protecting group and a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(t-butoxycarbonyl)-3-phenoxyphenylalanine typically involves multiple steps, starting with the protection of the amino group using the Boc group. The phenylalanine derivative is then modified to introduce the phenoxy group at the 3-position of the benzene ring. Common reagents used in these reactions include t-butoxycarbonyl chloride (Boc-Cl) and various coupling agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: N-(t-butoxycarbonyl)-3-phenoxyphenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(t-butoxycarbonyl)-3-phenoxyphenylalanine is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable intermediate in peptide synthesis.

Biology: In biological research, this compound is used to study protein interactions and enzyme activities. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for experimental purposes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including polymers and advanced materials. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-(t-butoxycarbonyl)-3-phenoxyphenylalanine exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The phenoxy group can interact with biological targets, influencing the activity of enzymes or receptors.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. Its interactions with these targets can modulate signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-(benzyloxycarbonyl)-3-phenoxyphenylalanine: Similar to the Boc-protected version but uses a benzyloxycarbonyl (Cbz) group instead.

  • N-(tert-butoxycarbonyl)-4-phenoxyphenylalanine: Similar structure but with the phenoxy group at a different position on the benzene ring.

Uniqueness: N-(t-butoxycarbonyl)-3-phenoxyphenylalanine is unique due to its specific placement of the phenoxy group and the use of the Boc protecting group. These features make it particularly useful in peptide synthesis and other applications requiring high stability and reactivity.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVJDYQQJDPXDX-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.